molecular formula C13H17NO3 B172010 (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate CAS No. 1269260-01-6

(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B172010
CAS No.: 1269260-01-6
M. Wt: 235.28 g/mol
InChI Key: YZBHPTZUARKXKZ-NWDGAFQWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

(3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in (3S,4R)-methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate imparts unique chemical properties, such as increased electron density and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents .

Properties

IUPAC Name

methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBHPTZUARKXKZ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592087
Record name Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269260-01-6, 750632-10-1
Record name 3-Pyrrolidinecarboxylic acid, 4-(4-methoxyphenyl)-, methyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269260-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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